molecular formula C37H34N2O8S B1440429 Di-Fmoc-DL-cystathionine CAS No. 1452573-76-0

Di-Fmoc-DL-cystathionine

Cat. No. B1440429
CAS RN: 1452573-76-0
M. Wt: 666.7 g/mol
InChI Key: HTUWSGAPOVGKGH-UHFFFAOYSA-N
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Description

Di-Fmoc-DL-cystathionine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine, the amino acid involved in this compound, is versatile and involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .


Synthesis Analysis

A practical and simple method for the preparation of L-cystathionine was examined, which involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid, to obtain L-cystathionine with protecting groups, followed by single-step deprotection under mild conditions .


Molecular Structure Analysis

The molecular formula of Di-Fmoc-DL-cystathionine is C37H34N2O8S . It is an Fmoc protected cysteine derivative .


Chemical Reactions Analysis

The synthesis of L-cystathionine involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid .

Scientific Research Applications

  • Biomimetic Stereoselective Formation : Fmoc-modified amino acids, like Di-Fmoc-DL-cystathionine, are utilized in biomimetic synthesis. For example, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine was used in the synthesis of peptides containing dehydrobutyrine (Dhb), leading to biomimetic cyclization through Michael addition. This process is significant in the synthesis of lantibiotics like subtilin, demonstrating the role of Fmoc-modified amino acids in peptide synthesis and biomimetic studies (Zhou & van der Donk, 2002).

  • Analytical Applications : The sensitivity and specificity of Fmoc-modified amino acids make them suitable for analytical techniques. For instance, a high-performance liquid chromatography method was developed to simultaneously determine oxidized and reduced plasma aminothiols, employing Fmoc-modified amino acids as part of the detection mechanism. This method is particularly useful in studying metabolic pathways and nutritional interventions (Melnyk et al., 1999).

  • Fabrication of Functional Materials : Fmoc-modified amino acids and peptides, such as Di-Fmoc-DL-cystathionine, have been extensively used in the fabrication of functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules, leading to applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

  • Solid Phase Peptide Synthesis : Fmoc-modified amino acids are integral in the solid-phase synthesis of peptides. They allow for the introduction of specific modifications and enable the synthesis of peptides with unique properties, potentially useful in various biological systems and related to multiple diseases (Waliczek et al., 2015).

Mechanism of Action

Cystathionine beta-synthase (CBS) catalyzes the pyridoxal 5′-phosphate (PLP)-dependent β-replacement reaction in which the thiolate of L-homocysteine replaces the hydroxyl group of L-serine .

Future Directions

While specific future directions for research on Di-Fmoc-DL-cystathionine are not mentioned in the literature, its potential use in proteomics studies and solid phase peptide synthesis techniques suggests it could have applications in these areas .

properties

IUPAC Name

4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUWSGAPOVGKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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